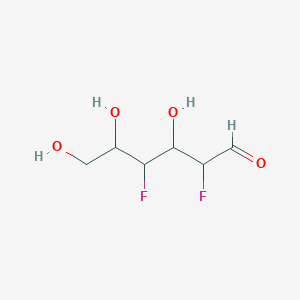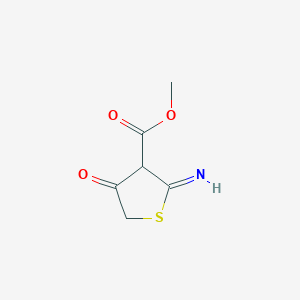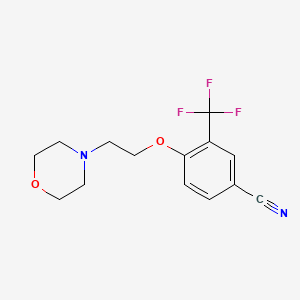
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine is a synthetic organic compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Boc protecting group: The piperazine ring is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N-Boc-piperazine.
Attachment of the methoxyphenyl group: This step involves the reaction of N-Boc-piperazine with 4-methoxyphenyl ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: 2-(N-Boc-piperazino)-2-(4-hydroxyphenyl)ethylamine or 2-(N-Boc-piperazino)-2-(4-quinonyl)ethylamine.
Reduction: this compound with a reduced piperazine ring.
Substitution: 2-(piperazino)-2-(4-methoxyphenyl)ethylamine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The Boc group may be removed in vivo, revealing the active amine which can then interact with its target.
類似化合物との比較
Similar Compounds
2-(N-Boc-piperazino)-2-phenylethylamine: Lacks the methoxy group, which may affect its biological activity.
2-(N-Boc-piperazino)-2-(4-hydroxyphenyl)ethylamine: Has a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine is unique due to the presence of both the Boc-protected piperazine and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C18H29N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
tert-butyl 4-[2-amino-1-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)16(13-19)14-5-7-15(23-4)8-6-14/h5-8,16H,9-13,19H2,1-4H3 |
InChIキー |
VIWMGCPANBKRQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

